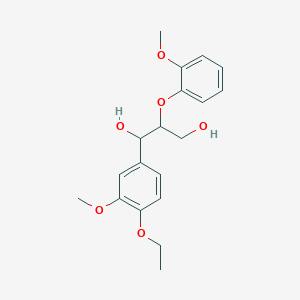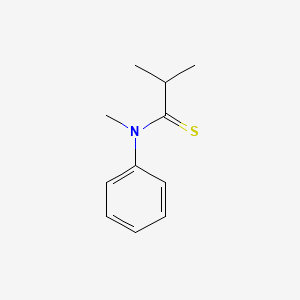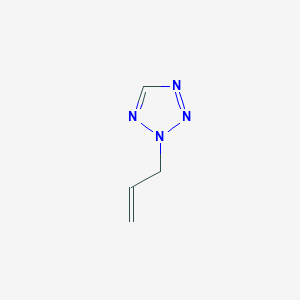
didodecyl hydrogen phosphate;N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl hydrogen phosphate;N,N-diethylethanamine is a chemical compound with the molecular formula C24H51O4P. It is also known by other names such as dilauryl hydrogen phosphate and didodecylphosphoric acid . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didodecyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with dodecanol. The reaction typically involves heating phosphoric acid with dodecanol in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100-150°C and removing water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, didodecyl hydrogen phosphate is produced in large quantities using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and dodecanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the dodecyl groups are replaced by other alkyl groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and dodecanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Alkyl-substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Didodecyl hydrogen phosphate is used in various scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in chemical reactions.
Biology: It is used in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is used in drug formulation and delivery systems.
Industry: It is used in the production of detergents, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of didodecyl hydrogen phosphate involves its ability to interact with lipid membranes. It can insert itself into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily due to its amphiphilic nature, with the hydrophobic dodecyl chains interacting with the lipid tails and the hydrophilic phosphate group interacting with the lipid head groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dilauryl phosphate
- Dodecyl phosphate
- Phosphoric acid didodecyl ester
Uniqueness
Didodecyl hydrogen phosphate is unique due to its specific combination of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifying agent. Its ability to interact with lipid membranes also sets it apart from other similar compounds .
Eigenschaften
| 73750-06-8 | |
Molekularformel |
C30H66NO4P |
Molekulargewicht |
535.8 g/mol |
IUPAC-Name |
didodecyl hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C24H51O4P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;1-4-7(5-2)6-3/h3-24H2,1-2H3,(H,25,26);4-6H2,1-3H3 |
InChI-Schlüssel |
KYWWJZDFNIAYPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)

![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)

![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)

